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molecular formula C13H13FN2O3S2 B8584961 ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- CAS No. 593959-19-4

ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-

Cat. No. B8584961
M. Wt: 328.4 g/mol
InChI Key: BNPONKLNSVKAJY-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

This material is prepared from 1-(3-fluoro-4-methanesulfonyl-phenyl)-propan-2-one (AA3) following the procedure outlined in step (AA4), replacing thiourea with N-acetylthiourea. The titled compound crystallises from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13](=O)[CH3:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].[C:16]([NH:19][C:20]([NH2:22])=[S:21])(=[O:18])[CH3:17]>>[F:1][C:2]1[CH:3]=[C:4]([C:12]2[S:21][C:20]([NH:19][C:16](=[O:18])[CH3:17])=[N:22][C:13]=2[CH3:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The titled compound crystallises from the reaction mixture

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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